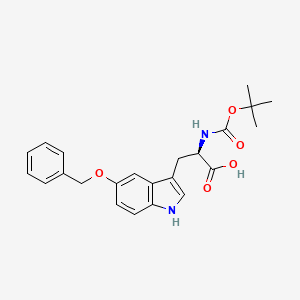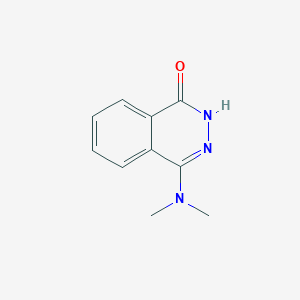![molecular formula C5H2BrClN4 B13030022 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13030022.png)
3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound characterized by the presence of bromine and chlorine atoms attached to a triazolo-pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Formation of the Triazolo-Pyrazine Core: The initial step involves the construction of the triazolo-pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Halogenation: The introduction of bromine and chlorine atoms is usually carried out through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can facilitate these reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can serve as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors. Studies have shown its potential as an inhibitor of certain kinases, which are crucial in the regulation of cellular processes .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-b]pyrazine
- 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-c]pyrazine
- 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-d]pyrazine
Uniqueness
Compared to these similar compounds, 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern and the resulting electronic and steric effects. These differences can significantly influence its reactivity and the types of interactions it can engage in, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C5H2BrClN4 |
|---|---|
Peso molecular |
233.45 g/mol |
Nombre IUPAC |
3-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C5H2BrClN4/c6-5-10-9-4-3(7)8-1-2-11(4)5/h1-2H |
Clave InChI |
GCIVILJIVWOENV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NN=C2Br)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



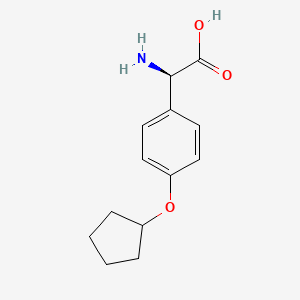
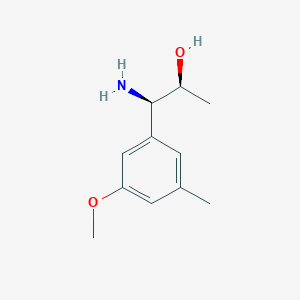
![Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate](/img/structure/B13029972.png)
![benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate](/img/structure/B13029976.png)


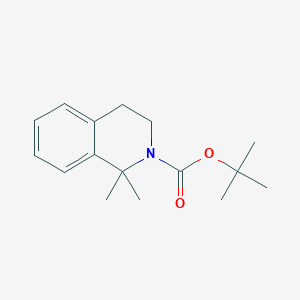

![2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine](/img/structure/B13029998.png)
![tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13030002.png)
